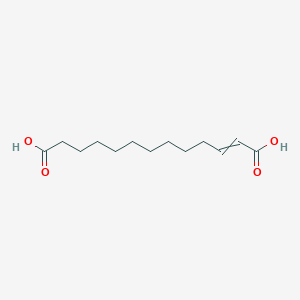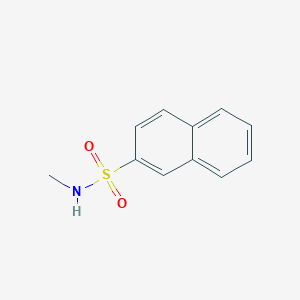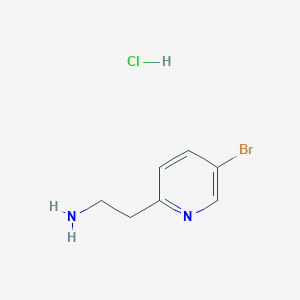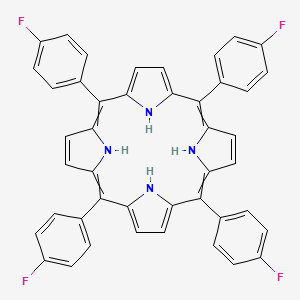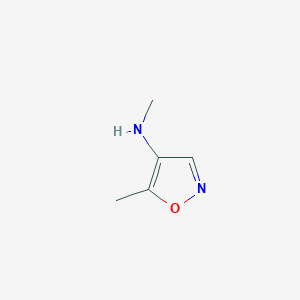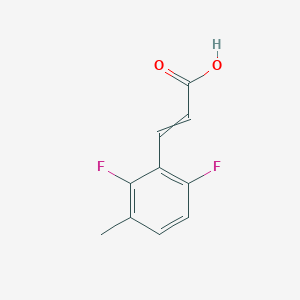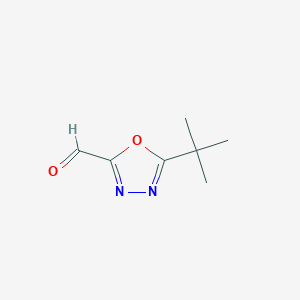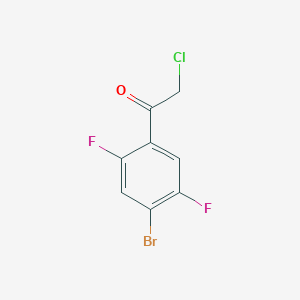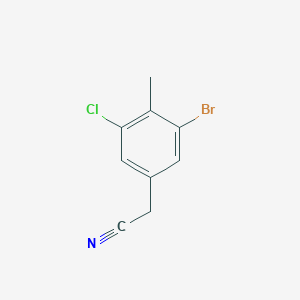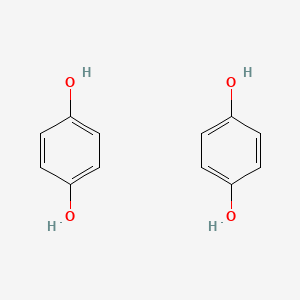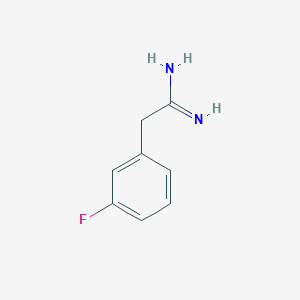
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is a steroidal compound with significant biological and chemical properties This compound is part of the pregnane family, which is known for its role in various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione typically involves multiple steps, starting from commercially available steroid precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Diene Formation: Formation of the diene system through dehydrogenation reactions using catalysts such as palladium on carbon.
Oxidation: Oxidation of specific positions to introduce ketone functionalities using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxyl groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can introduce different functional groups at specific positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
Scientific Research Applications
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and cellular functions. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (20S)-Hydroxy-20-methylpregn-4-en-3-one
- (20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Uniqueness
(20S)-20,21-Dihydroxypregna-4,6-diene-3,12-dione is unique due to its specific hydroxylation pattern and diene system, which confer distinct chemical and biological properties compared to other similar steroidal compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(10R,13S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(24)11-22)21(15,2)19(25)10-17(14)20/h3-4,9,14-18,22,24H,5-8,10-11H2,1-2H3/t14?,15?,16?,17?,18?,20-,21-/m0/s1 |
InChI Key |
NCBLKWGLSQARQJ-WMKIXQSJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C=CC3C2CC(=O)[C@]4(C3CCC4C(CO)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CC(=O)C4(C3CCC4C(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-2-[(3-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12442495.png)
